![molecular formula C19H22N4OS B2414005 2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile CAS No. 2379986-69-1](/img/structure/B2414005.png)
2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile is a useful research compound. Its molecular formula is C19H22N4OS and its molecular weight is 354.47. The purity is usually 95%.
BenchChem offers high-quality 2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antimicrobial Properties
Research indicates that compounds structurally related to 2-[[1-[(2-Cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile show potent antimicrobial properties. For instance, thiazolyl chalcones, which share a similar framework, have been identified as effective antimicrobial agents. These compounds, synthesized via piperidine-mediated Claisen-Schmidt condensation, demonstrate significant potency against various bacterial and fungal species (Venkatesan & Maruthavanan, 2011), (Venkatesan & Maruthavanan, 2012).
Synthesis and Characterization
The synthesis and structural analysis of related compounds have been a significant focus in research. Studies have detailed the process of synthesizing variants of these compounds, showcasing their potential in various applications. For example, the synthesis of novel 2-amino-4-(4-methoxyphenyl)-6-(piperidin-1-yl)pyridine-3,5-dicarbonitrile and its structural confirmation through NMR, MS, and X-ray diffraction offer insights into its potential uses (Feng, 2011).
Antiproliferative Effects
Some derivatives of this chemical structure have demonstrated antiproliferative effects on human leukemic cells. Compounds such as methyl 3-methoxy-4-(4-oxo-3-(5-(piperazin-1-yl)pyridin-2-yl)thiazolidin-2-yl)benzoate showed significant cytotoxicity, potentially indicating their use in cancer research (Kumar et al., 2014).
Novel Heterocyclic Systems
Research has also focused on creating novel heterocyclic systems using related compounds. For instance, derivatives synthesized through reactions involving active methylene, nitrile, and hydroxyl groups led to the formation of unique heterocyclic structures, potentially useful in various scientific applications (Bondarenko et al., 2016), (Bondarenko et al., 2016).
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules . These diverse biological activities suggest that the compound may interact with multiple targets.
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to a range of biological effects . The compound’s thiazole ring, which is planar and aromatic, can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom . These properties may play a role in its interaction with its targets.
Biochemical Pathways
Thiazole derivatives have been associated with a wide variety of biological activities, suggesting that they may affect multiple biochemical pathways . For instance, thiazole derivatives have been found to have antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s bioavailability.
Result of Action
Given the diverse biological activities associated with thiazole derivatives , it is likely that this compound could have a range of effects at the molecular and cellular level.
properties
IUPAC Name |
2-[[1-[(2-cyclopropyl-1,3-thiazol-4-yl)methyl]piperidin-3-yl]methoxy]pyridine-4-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4OS/c20-9-14-5-6-21-18(8-14)24-12-15-2-1-7-23(10-15)11-17-13-25-19(22-17)16-3-4-16/h5-6,8,13,15-16H,1-4,7,10-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMWUOVCKELISJE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)CC2=CSC(=N2)C3CC3)COC4=NC=CC(=C4)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 2-((3-(4-ethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)propanoate](/img/structure/B2413922.png)
![4-[(2-Fluorophenyl)methyl]piperidin-4-ol](/img/structure/B2413923.png)
![3-Fluoro-4-[(1-methylpyrazol-3-yl)methoxy]phenylamine](/img/structure/B2413925.png)
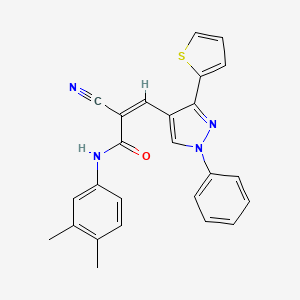
![N-(6-bromobenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide](/img/structure/B2413928.png)
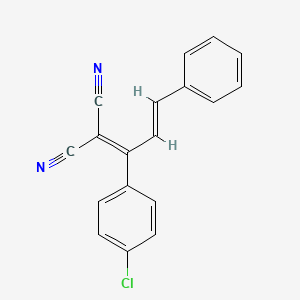
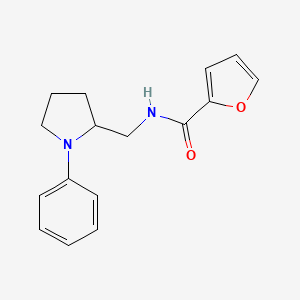
![(2-methoxypyridin-3-yl)(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)methanone](/img/structure/B2413934.png)
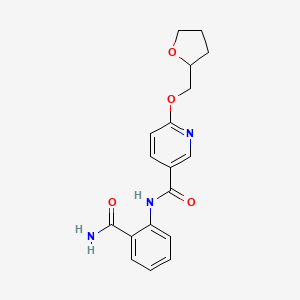
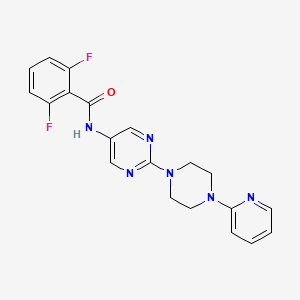

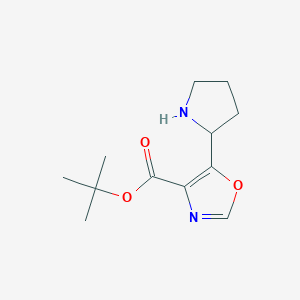

![[4-(3,5-Dimethylpiperidin-1-yl)sulfonylphenyl]-(4-phenylpiperazin-1-yl)methanone](/img/structure/B2413942.png)